molecular formula C15H20F3NO3 B2642029 N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide CAS No. 1396637-98-1

N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2642029
CAS No.: 1396637-98-1
M. Wt: 319.324
InChI Key: RJONYKRCCHQNBA-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a benzamide core substituted with a trifluoromethoxy group and a hydroxy-dimethylpentyl side chain. Its distinct structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-(trifluoromethoxy)benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Hydroxy-Dimethylpentyl Side Chain: The hydroxy-dimethylpentyl side chain is introduced via a nucleophilic substitution reaction, where a suitable halide precursor reacts with the benzamide core.

    Hydroxylation: The final step involves the hydroxylation of the side chain, typically using an oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide undergoes several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide
  • N-(3-hydroxy-4,4-dimethylpentyl)-4-chlorobenzamide
  • N-(3-hydroxy-4,4-dimethylpentyl)-4-fluorobenzamide

Uniqueness

N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets compared to its analogs.

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO3/c1-14(2,3)12(20)8-9-19-13(21)10-4-6-11(7-5-10)22-15(16,17)18/h4-7,12,20H,8-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJONYKRCCHQNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1=CC=C(C=C1)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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